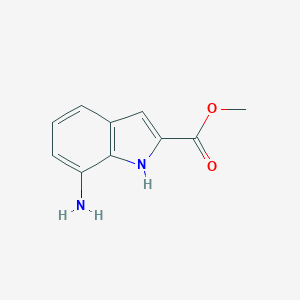

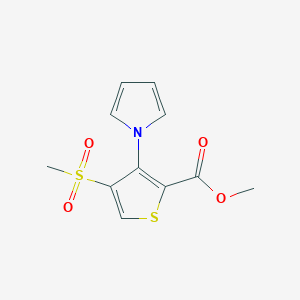

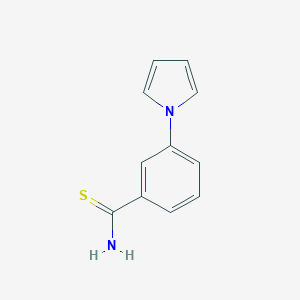

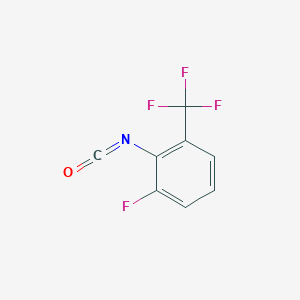

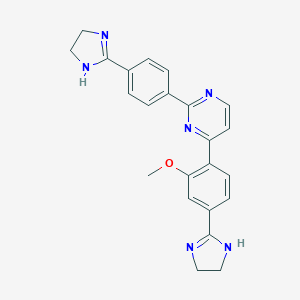

methyl 4-(methylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of molecules that have drawn interest for their unique chemical and physical properties. It incorporates a thiophene ring, a pyrrole unit, and a sulfonyl group, indicating a potential for diverse reactivity and applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including coupling reactions, cyclization, and functional group transformations. For instance, Stephens et al. (1999) described the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates through the reaction of 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate, showcasing a method that could be adaptable for the synthesis of our target molecule (Stephens, Price, & Sowell, 1999).

Molecular Structure Analysis

The molecular structure of similar sulfonyl and pyrrole-containing compounds has been elucidated through various analytical techniques, including X-ray diffraction, NMR spectroscopy, and mass spectrometry. For example, Ramazani et al. (2011) confirmed the structure of a closely related compound through single crystal X-ray diffraction, indicating the utility of these methods for detailed structural analysis (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Chemical Reactions and Properties

The chemical reactivity of compounds within this family can vary significantly depending on the substituents and the conditions applied. For example, Christov and Ivanov (2004) explored electrophile-induced cyclization reactions of vinylallenyl sulfone, suggesting potential pathways for modifying the core thiophene structure (Christov & Ivanov, 2004).

Wissenschaftliche Forschungsanwendungen

Reactivity in Pd-catalyzed Arylations

- Overview : The compound has been studied for its reactivity in palladium-catalyzed direct arylation processes. Such studies have shown the ability to selectively arylate at specific positions on the thiophene ring, which is a key feature in the synthesis of various arylated thiophenes.

- Applications : This reactivity is crucial in organic synthesis, particularly in the preparation of compounds with potential applications in pharmaceuticals and materials science.

- References :

Synthesis of Conducting Polymers and Electrochromic Devices

- Overview : Research has shown that compounds related to methyl 4-(methylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate can be polymerized to produce soluble polymers. These polymers are suitable for applications in electrochromic devices due to their electronic properties.

- Applications : The polymers derived from these compounds have potential applications in advanced materials, particularly in the field of electrochromic devices.

- References :

- (Variş et al., 2006).

Synthesis of Sulfone-Substituted Thiophene Chromophores

- Overview : The compound is used in the synthesis of sulfone-substituted thiophene chromophores. These chromophores have been found to possess efficient second-order optical nonlinearities, high thermal stability, and good transparency, making them suitable for nonlinear optical materials.

- Applications : Such chromophores are important in the development of materials for nonlinear optics, which have applications in areas like photonics and telecommunications.

- References :

Eigenschaften

IUPAC Name |

methyl 4-methylsulfonyl-3-pyrrol-1-ylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S2/c1-16-11(13)10-9(12-5-3-4-6-12)8(7-17-10)18(2,14)15/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNYYCVLLAIJTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)S(=O)(=O)C)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381011 |

Source

|

| Record name | Methyl 4-(methanesulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26729042 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

methyl 4-(methylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |

CAS RN |

175201-75-9 |

Source

|

| Record name | Methyl 4-(methanesulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

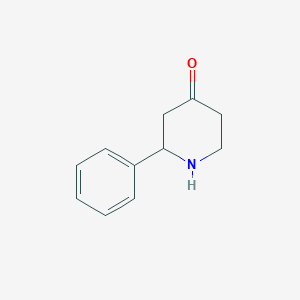

![[3-(Aminomethyl)pyrrolidin-3-yl]methanol](/img/structure/B71836.png)

![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)